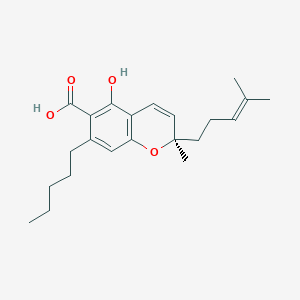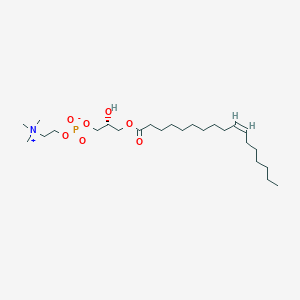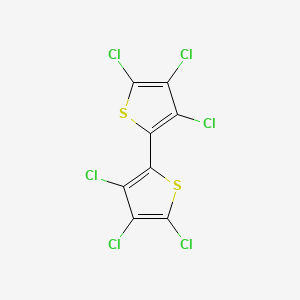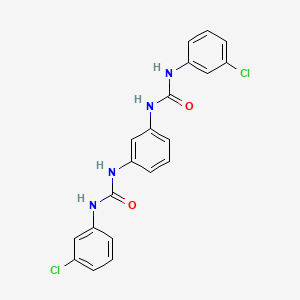
Carbobenzyloxyphenylalanylglycylglycine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbobenzyloxyphenylalanylglycylglycine methyl ester is a synthetic compound with the molecular formula C22H25N3O6 and a molecular weight of 427.4504 This compound is often used in peptide synthesis and serves as a protected form of the tripeptide phenylalanylglycylglycine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbobenzyloxyphenylalanylglycylglycine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the carbobenzyloxy group. This is achieved by reacting phenylalanine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Dipeptide: The protected phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form carbobenzyloxyphenylalanylglycine.
Formation of the Tripeptide: The dipeptide is further coupled with another glycine molecule under similar conditions to form carbobenzyloxyphenylalanylglycylglycine.
Esterification: The carboxyl group of the tripeptide is esterified using methanol and a catalyst such as sulfuric acid to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
Carbobenzyloxyphenylalanylglycylglycine methyl ester undergoes various chemical reactions, including:
Deprotection: The carbobenzyloxy group can be removed using hydrogenation in the presence of a palladium catalyst or by treatment with strong acids like trifluoroacetic acid.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or other basic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Hydrogen gas and palladium on carbon (Pd/C) or trifluoroacetic acid.
Hydrolysis: Aqueous sodium hydroxide or other bases.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
Deprotection: Phenylalanylglycylglycine methyl ester.
Hydrolysis: Carbobenzyloxyphenylalanylglycylglycine.
Coupling: Longer peptide chains.
Applications De Recherche Scientifique
Carbobenzyloxyphenylalanylglycylglycine methyl ester has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptides and proteins.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions, protein folding, and peptide-based drug design.
Medicinal Chemistry: It serves as a building block for the synthesis of peptide-based therapeutics and diagnostic agents.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of carbobenzyloxyphenylalanylglycylglycine methyl ester primarily involves its role as a protected peptide intermediate. The carbobenzyloxy group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparaison Avec Des Composés Similaires
Carbobenzyloxyphenylalanylglycylglycine methyl ester can be compared with other similar compounds, such as:
Carbobenzyloxyserylglycine methyl ester: Similar in structure but contains serine instead of phenylalanine.
Carbobenzyloxyhistidylphenylalanine methyl ester: Contains histidine and phenylalanine.
Carbobenzyloxythreonylvaline methyl ester: Contains threonine and valine.
Carbobenzyloxytryptophylleucine methyl ester: Contains tryptophan and leucine.
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids (phenylalanine, glycine, glycine) and the presence of the carbobenzyloxy protecting group. This combination makes it a valuable intermediate in peptide synthesis, offering protection and reactivity in a single molecule.
Propriétés
Numéro CAS |
100769-94-6 |
|---|---|
Formule moléculaire |
C22H25N3O6 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
methyl 2-[[2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C22H25N3O6/c1-30-20(27)14-23-19(26)13-24-21(28)18(12-16-8-4-2-5-9-16)25-22(29)31-15-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,23,26)(H,24,28)(H,25,29) |
Clé InChI |
KPVZAFOZAJGAQQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942185.png)





![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)



